SU4312

Description

Properties

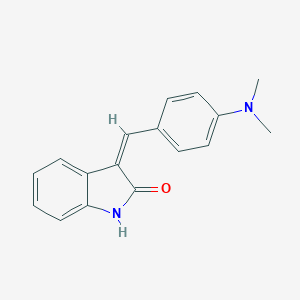

IUPAC Name |

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWLVYMKBWHMX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5812-07-7 | |

| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU 4312 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SU4312 mechanism of action

An in-depth technical guide to the multifaceted mechanism of action of SU4312, a multi-target tyrosine kinase inhibitor with significant potential in oncology and neuroprotection.

Core Mechanism of Action

SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, was initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Its primary mode of action in this context is the inhibition of tumor angiogenesis by competitively binding to the ATP-binding site of VEGFR-2, thereby blocking VEGF signaling.[3] However, extensive research has revealed that the therapeutic effects of SU4312 extend beyond its anti-angiogenic properties, demonstrating a complex and pleiotropic mechanism of action. Notably, SU4312 can cross the blood-brain barrier, enabling its activity within the central nervous system.[3][4]

Anti-Tumor Activity in Glioma

In the context of glioma, the most common and aggressive form of primary brain tumor, SU4312 exhibits significant anti-proliferative, anti-invasive, and anti-migratory effects.[3] A key molecular mechanism underlying these effects is the downregulation of Yes-associated protein (YAP), a critical effector of the Hippo signaling pathway.[3][4]

The inhibition of YAP transcription and expression by SU4312 leads to a cascade of downstream effects, including the suppression of genes involved in cell proliferation and survival.[3] Furthermore, the downregulation of the YAP-CCL2 axis by SU4312 modulates the tumor microenvironment by decreasing the population of M2 tumor-associated macrophages and enhancing anti-tumor immunity.[4] Importantly, SU4312 has been shown to sensitize glioma cells to the chemotherapeutic agent temozolomide (B1682018), suggesting a synergistic therapeutic potential.[3][4]

Neuroprotective Effects

Beyond its anti-cancer properties, SU4312 has demonstrated unexpected neuroprotective capabilities, particularly in models of Parkinson's disease.[5] These neuroprotective effects appear to be independent of its anti-angiogenic function.[1][2]

One of the key neuroprotective mechanisms involves the activation of the pro-survival PI3-K/Akt signaling pathway. This activation leads to the downregulation of glycogen (B147801) synthase kinase-3beta (GSK3β), an inhibitor of the myocyte enhancer factor 2D (MEF2D). The resulting enhancement of MEF2D activity contributes to neuronal survival.[5]

Additionally, SU4312 acts as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the oxidative stress observed in Parkinson's disease.[5] It also directly and non-competitively inhibits neuronal nitric oxide synthase (nNOS), an enzyme whose overactivity can lead to NO-mediated neurotoxicity.[1][2]

Quantitative Data

The following tables summarize the key quantitative data associated with the inhibitory activity of SU4312 across various targets and cell lines.

Table 1: IC50 Values of SU4312 in Glioma Cell Lines

| Cell Line | IC50 (µM) |

| U251 | 22.63 |

| U87 | 35.48 |

| U373 | 42.65 |

| LN229 | 58.88 |

| GL261 | 30.21 |

| GBM1 | 25.12 |

| GBM2 | 127.1 |

Data from a study on the effect of SU4312 on glioma cell viability.[3]

Table 2: Inhibitory Constants of SU4312 for Key Enzymes

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Monoamine Oxidase-B (MAO-B) | 0.2 | Not Reported | Not Reported |

| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | 12.7 | Non-competitive |

Data from studies on the neuroprotective mechanisms of SU4312.[1][2][5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by SU4312.

Caption: SU4312 inhibits tumor angiogenesis by blocking the ATP-binding site of VEGFR-2.

Caption: SU4312 represses glioma progression by downregulating the YAP-CCL2 axis.

Caption: SU4312 promotes neuronal survival through the PI3-K/Akt/MEF2D pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Cell Viability Assays

1. CCK-8 Assay: To assess the effect of SU4312 on glioma cell viability, a Cell Counting Kit-8 (CCK-8) assay is performed.[3]

-

Cell Seeding: Glioma cell lines (e.g., U251, U87, U373, LN229, GL261) and primary glioma cells (GBM1, GBM2), along with normal human astrocytes (NHA), are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of SU4312 for 24 hours.

-

Assay: Following treatment, CCK-8 solution is added to each well, and the plates are incubated.

-

Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.[3]

2. EdU Incorporation Assay: This assay is used to measure cell proliferation.[6]

-

Treatment: U251 and GBM1 cells are treated with SU4312 (e.g., 10 µM and 20 µM) for 24 hours.

-

EdU Labeling: Cells are incubated with 50 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 2 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Detection: An Apollo® reaction mixture is added to detect the incorporated EdU, followed by DAPI staining for nuclear visualization.[6]

Western Blot Analysis

Western blotting is employed to detect the protein expression levels of YAP and its target genes.[3][6]

-

Cell Lysis and Protein Quantification: U251 and GBM1 cells are treated with SU4312 (e.g., 10 µM or 20 µM) for 24 hours. Cells are then lysed, and the protein concentration is determined using the Bradford method.[3][6]

-

Electrophoresis and Transfer: Fifty micrograms of protein per sample are separated on a 10% polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% skimmed milk or 3% bovine serum albumin. Primary antibodies (e.g., anti-YAP, anti-AXL, anti-CRY61, anti-GAPDH) are incubated overnight at 4°C, followed by incubation with a secondary antibody.[3][6]

-

Detection: The protein signals are detected using an ECL luminescence system.[3]

In Vivo Animal Studies

To evaluate the in vivo efficacy of SU4312, intracranial xenograft mouse models are utilized.[6]

-

Cell Implantation: GFP-luciferase-U87 cells or mCherry-luciferase-GL261 cells are intracranially injected into BALB/c nude mice or C57BL/6 mice, respectively.

-

Treatment Regimen: Two days post-transplantation, mice are treated with SU4312 (e.g., 1 mg/kg, 5 days on, 2 days off, intragastrically) for 3 weeks. For synergy experiments, mice are also treated with temozolomide (e.g., 7.5 mg/kg, 5 days on, 2 days off, intraperitoneally).[6]

-

Monitoring: Tumor growth is monitored, and survival rates are recorded.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

To determine the inhibitory effect of SU4312 on nNOS, an in vitro activity assay is performed.[1]

-

Reaction Mixture: The assay is conducted in a system containing recombinant nNOS and a range of concentrations of L-[3H]arginine.

-

Inhibition Study: Different concentrations of SU4312 (e.g., 10 or 20 µM) are added to the reaction mixture.

-

Kinetic Analysis: The rate of reaction is measured, and Lineweaver-Burk plots are generated to determine the mode of inhibition and the inhibitory constant (Ki).[1]

Experimental Workflow Diagram

Caption: A generalized workflow for investigating the mechanism of action of SU4312.

References

- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent SU4312 via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide | MDPI [mdpi.com]

The Primary Target of SU4312: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4312, also known as 3-[(4-dimethylamino)benzylidene]-1,3-dihydro-2H-indol-2-one, is a multi-target small molecule inhibitor. Initially investigated for its anti-angiogenic properties in cancer therapy, its therapeutic potential has since been explored in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the primary molecular targets of SU4312, detailing its inhibitory activities, the signaling pathways it modulates, and the experimental protocols used to characterize these interactions. The primary targets of SU4312 are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Additionally, SU4312 has been shown to inhibit other key enzymes such as neuronal Nitric Oxide Synthase (nNOS) and Monoamine Oxidase-B (MAO-B), and to modulate the Hippo signaling pathway effector, Yes-associated protein (YAP). This guide aims to serve as a detailed resource for researchers and professionals in drug development.

Introduction

SU4312 is a synthetic indolinone derivative that functions as a competitive inhibitor at the ATP-binding sites of several protein kinases. Its ability to permeate the blood-brain barrier has expanded its research applications beyond oncology to neuroprotective and other therapeutic areas. Understanding the precise molecular targets and their associated signaling cascades is crucial for the rational design of experiments and the development of novel therapeutic strategies.

Primary and Secondary Targets of SU4312

The inhibitory activity of SU4312 has been characterized against several key proteins. The primary targets are receptor tyrosine kinases involved in angiogenesis, while secondary targets include enzymes implicated in neurodegenerative processes and cancer.

Quantitative Inhibition Data

The inhibitory potency of SU4312 against its known targets is summarized in the following tables. The data is presented as half-maximal inhibitory concentrations (IC50), representing the concentration of SU4312 required to inhibit the activity of the target protein by 50%.

Table 1: Inhibition of Receptor Tyrosine Kinases by SU4312

| Target | Isomer | IC50 (µM) | Reference |

| VEGFR | cis | 0.8 | [1][2] |

| trans | 5.2 | [2] | |

| PDGFR | cis | 19.4 | [1][2] |

| trans | 24.2 | [2] | |

| EGFR | trans | 18.5 | [2] |

| HER-2 | trans | 16.9 | [2] |

| IGF-1R | trans | 10.0 | [2] |

Table 2: Inhibition of Other Enzymes by SU4312

| Target | IC50 (µM) | Reference |

| neuronal Nitric Oxide Synthase (nNOS) | 19.0 | [1] |

| Monoamine Oxidase-B (MAO-B) | 0.2 | [3] |

Table 3: Cellular IC50 Values of SU4312 in Glioma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| U251 | 22.63 | [4] |

| U87 | 35.48 | [4] |

| U373 | 127.1 | [4] |

| LN229 | 48.76 | [4] |

| GL261 | 55.89 | [4] |

| GBM1 | 28.34 | [4] |

| GBM2 | 63.98 | [4] |

| NHA (Normal Human Astrocytes) | 305.7 | [4] |

Signaling Pathways Modulated by SU4312

SU4312 exerts its biological effects by inhibiting key signaling pathways downstream of its primary targets.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1) is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. SU4312 inhibits the kinase activity of VEGFR2, thereby blocking these downstream pathways.

Caption: VEGFR2 signaling pathway inhibited by SU4312.

PDGFRβ Signaling Pathway

Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in the development and function of mesenchymal cells. Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including the Ras-MAPK and PI3K/Akt pathways, which regulate cell growth, proliferation, and migration.

Caption: PDGFRβ signaling pathway inhibited by SU4312.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of SU4312's inhibitory activity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of SU4312 against receptor tyrosine kinases like VEGFR2 and PDGFRβ.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR2, PDGFRβ)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Kinase substrate (e.g., synthetic peptide)

-

SU4312 stock solution (in DMSO)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of the kinase and its substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

-

Prepare a serial dilution of SU4312 in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Include a DMSO-only control.

-

In a 96-well plate, add the kinase/substrate solution to each well.

-

Add the serially diluted SU4312 or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at the optimal temperature and for the optimal duration for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol outlines a method to measure the inhibitory effect of SU4312 on nNOS activity.

-

Reagents and Materials:

-

Recombinant human nNOS

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

-

L-[3H]arginine

-

NADPH

-

Calmodulin

-

CaCl2

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG 50WX-8 resin

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and CaCl2.

-

Add recombinant nNOS to the reaction mixture.

-

Add varying concentrations of SU4312 or vehicle (DMSO) to the reaction tubes.

-

Initiate the reaction by adding L-[3H]arginine.

-

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[3H]citrulline from unreacted L-[3H]arginine.

-

Elute the L-[3H]citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of nNOS inhibition for each SU4312 concentration and determine the IC50 value.

-

Monoamine Oxidase-B (MAO-B) Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of SU4312 against MAO-B.

-

Reagents and Materials:

-

Recombinant human MAO-B

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., kynuramine)

-

Peroxidase

-

Amplex Red reagent

-

SU4312 stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Add assay buffer, MAO-B enzyme, and varying concentrations of SU4312 or vehicle (DMSO) to the wells of a 96-well black microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Prepare a substrate solution containing the MAO-B substrate, peroxidase, and Amplex Red reagent in assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Measure the fluorescence (e.g., excitation at 530-560 nm, emission at 590 nm) kinetically for a set period (e.g., 30 minutes) at 37°C.

-

Determine the reaction rate (slope of the fluorescence versus time curve).

-

Calculate the percentage of MAO-B inhibition for each SU4312 concentration and determine the IC50 value.

-

Cell Viability (CCK-8) Assay

This protocol is used to assess the cytotoxic effects of SU4312 on cell lines.

-

Reagents and Materials:

-

Cell line of interest (e.g., glioma cell lines)

-

Complete cell culture medium

-

SU4312 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SU4312 (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot for YAP Protein Expression

This protocol is used to determine the effect of SU4312 on the expression of Yes-associated protein (YAP).

-

Reagents and Materials:

-

Cell line of interest

-

SU4312

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against YAP

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with SU4312 at various concentrations for a specified time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in YAP expression.

-

Conclusion

SU4312 is a multi-target inhibitor with primary activity against the receptor tyrosine kinases VEGFR and PDGFR. Its ability to cross the blood-brain barrier and inhibit other key enzymes such as nNOS and MAO-B, as well as modulate the YAP signaling pathway, has broadened its therapeutic potential beyond its initial anti-angiogenic applications. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with SU4312. Further investigation into its broader kinome selectivity will be beneficial for a more complete understanding of its mechanism of action and potential off-target effects.

References

- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SU4312 Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4312, a synthetically derived small molecule, has garnered significant attention in the scientific community for its potent inhibitory effects on key signaling pathways implicated in cancer and neurodegenerative disorders. Initially characterized as a multi-target tyrosine kinase inhibitor, SU4312 primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), crucial mediators of angiogenesis and cell proliferation.[1][2][3] Further research has unveiled its inhibitory action on neuronal Nitric Oxide Synthase (nNOS) and its modulatory effects on the Hippo-YAP and PI3K/Akt signaling cascades. This guide provides a comprehensive overview of SU4312's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate its application in research and drug development.

Core Mechanism of Action and Target Profile

SU4312 exerts its biological effects through competitive inhibition at the ATP-binding sites of receptor tyrosine kinases, thereby blocking downstream signal transduction.[4] Its primary targets are VEGFR and PDGFR, but it also demonstrates activity against other kinases and enzymes.

Kinase Inhibitory Profile

SU4312 exhibits a distinct inhibitory profile against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Target Kinase | IC50 (µM) | Notes |

| VEGFR2 (KDR/Flk-1) | 0.8 | Potent inhibition of the primary receptor for VEGF-A.[1][2] |

| PDGFRβ | 19.4 | Inhibition of the receptor for PDGF-BB, involved in cell growth and motility.[1][2] |

| c-Kit | - | While described as a c-Kit inhibitor, specific IC50 values for SU4312 are not consistently reported in the reviewed literature. |

| FLT3 | - | While described as a potential FLT3 inhibitor, specific IC50 values for SU4312 are not consistently reported in the reviewed literature. |

| EGFR | >100 | Demonstrates selectivity over EGFR. |

| HER-2 | >100 | Demonstrates selectivity over HER-2. |

| IGF-1R | >100 | Demonstrates selectivity over IGF-1R. |

Off-Target Effects: nNOS Inhibition

Beyond its kinase inhibitory activity, SU4312 has been shown to be a direct inhibitor of neuronal Nitric Oxide Synthase (nNOS), an enzyme involved in nitric oxide production in the nervous system. This inhibition is independent of its effects on VEGFR and may contribute to its neuroprotective properties.[4]

| Target Enzyme | IC50 (µM) | Notes |

| nNOS | 19.0 | Selective inhibition of the neuronal isoform of nitric oxide synthase.[4] |

| iNOS | >1000 | Little to no effect on the inducible isoform.[4] |

| eNOS | >1000 | Little to no effect on the endothelial isoform.[4] |

Cellular Activity: Proliferation and Viability

SU4312 has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in glioma.

| Cell Line | Cancer Type | IC50 (µM) |

| U251 | Glioblastoma | 22.63 |

| U87 | Glioblastoma | 25.48 |

| GBM1 | Glioblastoma | 28.91 |

| U373 | Glioblastoma | 68.42 |

| LN229 | Glioblastoma | 127.1 |

| GL261 | Glioma (murine) | 45.76 |

| GBM2 | Glioblastoma | 78.34 |

| NHA (Normal Human Astrocytes) | Normal Brain | 305.7 |

Signaling Pathway Inhibition

SU4312's therapeutic potential stems from its ability to modulate multiple critical signaling pathways.

VEGFR Signaling Pathway

By inhibiting VEGFR2, SU4312 effectively blocks the binding of VEGF, leading to the suppression of downstream signaling cascades that promote angiogenesis, endothelial cell proliferation, migration, and survival.

PDGFR Signaling Pathway

SU4312's inhibition of PDGFRβ disrupts the signaling cascade initiated by PDGF, which is involved in cell growth, proliferation, and migration, particularly in mesenchymal cells.

Hippo-YAP Pathway

In glioma cells, SU4312 has been shown to downregulate the expression of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway. This leads to decreased transcription of pro-proliferative and anti-apoptotic genes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of SU4312's effects.

In Vitro Kinase Assay (VEGFR2)

This protocol outlines a method to determine the inhibitory activity of SU4312 against VEGFR2 kinase.

-

Reagents and Materials:

-

Recombinant human VEGFR2 (GST-tagged)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 as substrate

-

SU4312 (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

-

Procedure:

-

Prepare a master mix of Kinase Buffer, ATP (final concentration typically at Km for ATP), and substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add serial dilutions of SU4312 to the wells. Include a DMSO control (no inhibitor).

-

Initiate the kinase reaction by adding recombinant VEGFR2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of SU4312 on cell proliferation and viability.

-

Reagents and Materials:

-

Target cell lines (e.g., U251, U87 glioma cells)

-

Complete cell culture medium

-

SU4312 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SU4312. Include a DMSO vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

-

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following SU4312 treatment.

-

Reagents and Materials:

-

Target cell lines

-

SU4312

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with SU4312 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions: anti-YAP (1:1000), anti-phospho-Akt (Ser473) (1:1000).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control like GAPDH.

-

In Vivo Glioma Xenograft Model

This protocol describes the evaluation of SU4312's anti-tumor efficacy in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Glioma cells expressing luciferase (e.g., U87-luc)

-

SU4312

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Stereotactic injection apparatus

-

Bioluminescence imaging system

-

-

Procedure:

-

Intracranially inject luciferase-expressing glioma cells into the brains of the mice.

-

Monitor tumor growth via bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer SU4312 (e.g., 1 mg/kg, intraperitoneally, daily) or vehicle to the respective groups.

-

Monitor tumor growth and the health of the mice regularly.

-

At the end of the study, sacrifice the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry).

-

Representative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of SU4312.

Conclusion

SU4312 is a versatile multi-target inhibitor with significant potential in oncology and neuroscience research. Its well-characterized inhibitory effects on VEGFR, PDGFR, and nNOS, coupled with its influence on the Hippo-YAP and PI3K/Akt pathways, make it a valuable tool for investigating complex cellular signaling networks. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize SU4312 in their studies and to explore its full therapeutic potential. Further investigation into its kinase selectivity and in vivo efficacy in various disease models is warranted to fully elucidate its clinical applicability.

References

- 1. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived Small Molecule Inhibitors of Neuronal NO-Synthase: Potential Effects on Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SU4312 as a VEGFR-2 Inhibitor

Introduction

SU4312, with the chemical name 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule inhibitor.[1] It is recognized primarily for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2] As a member of the indolinone class of compounds, SU4312 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain.[1] Its ability to block VEGF-dependent signaling pathways has made it a valuable tool in cancer research for studying tumor angiogenesis.[3] Beyond its anti-angiogenic properties, studies have revealed that SU4312 can penetrate the blood-brain barrier and exhibits neuroprotective effects, suggesting its potential utility in neurodegenerative disease research.[1][3] This document provides a comprehensive technical overview of SU4312, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

SU4312 is an organic compound with defined chemical and physical characteristics crucial for its application in experimental settings.

| Property | Value |

| Chemical Name | 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one[4][5] |

| Alternative Names | SU 4312, DMBI, NSC 86429[4][6][7] |

| CAS Number | 5812-07-7[4][8] |

| Molecular Formula | C₁₇H₁₆N₂O[4][8] |

| Molecular Weight | 264.32 g/mol [6][8] |

| Appearance | Orange solid[8] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 55 mg/mL) and DMF (30 mg/mL).[4][6] Sparingly soluble in ethanol (B145695) and PBS.[4] |

| Storage | Store at -20°C for long-term stability.[7][8] |

Mechanism of Action: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[2][9] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[9][10] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[11][12][13]

SU4312 exerts its inhibitory effect by competing with ATP for binding to the catalytic site within the VEGFR-2 tyrosine kinase domain.[1][3] This action blocks the receptor's autophosphorylation, thereby preventing the initiation of the downstream signaling cascade responsible for angiogenesis.[2][7]

Caption: VEGFR-2 signaling pathway and the inhibitory action of SU4312.

Quantitative Data: Inhibitory Profile

SU4312 exists as cis-(Z) and trans-(E) isomers, which exhibit different inhibitory potencies.[1][14] The compound is selective for VEGFR and PDGFR kinases over other receptor tyrosine kinases like EGFR and HER-2.[4][5] Notably, it also shows inhibitory activity against neuronal nitric oxide synthase (nNOS).[1]

| Target | Isomer / Racemate | IC₅₀ (μM) | Reference |

| VEGFR-2 (Flk-1) | (Z)-SU4312 | 0.8 | [1][6][14] |

| (E)-SU4312 | 5.2 | [1][14] | |

| Racemate (in zebrafish) | 1.8 | [4] | |

| PDGFR | (Z)-SU4312 | 19.4 | [5][6][14] |

| (E)-SU4312 | 24.2 | [14] | |

| EGFR | (E)-SU4312 | 18.5 | [14] |

| Racemate | >100 | [4] | |

| HER-2 | (E)-SU4312 | 16.9 | [14] |

| Racemate | >100 | [4] | |

| IGF-1R | (E)-SU4312 | 10.0 | [14] |

| Racemate | >100 | [4] | |

| nNOS (neuronal) | Racemate | 19.0 | [1][15] |

| iNOS (inducible) | Racemate | Little to no effect | [1][15] |

| eNOS (endothelial) | Racemate | No activity | [1] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the IC₅₀ value of SU4312 against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.[16][17][18]

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

-

ATP solution (500 µM)

-

SU4312

-

DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)

-

White 96-well assay plates

-

Microplate reader capable of reading luminescence

Procedure:

-

Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

-

Inhibitor Dilution: Prepare a stock solution of SU4312 in DMSO. Create a series of 10-fold serial dilutions of SU4312 in 1x Kinase Buffer. Ensure the final DMSO concentration in all wells remains constant and does not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Plate Setup:

-

Add 25 µL of the Master Mix to all wells of a white 96-well plate.

-

Add 5 µL of the diluted SU4312 solutions to the "Test Inhibitor" wells.

-

Add 5 µL of 1x Kinase Buffer with DMSO (vehicle control) to the "Positive Control" (100% activity) wells.

-

Add 5 µL of 1x Kinase Buffer with DMSO to the "Blank" (no enzyme) wells.

-

-

Enzyme Preparation: Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

Reaction Initiation:

-

To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

-

To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each SU4312 concentration relative to the "Positive Control". Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[18]

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Cell Proliferation Assay (CCK-8/MTT)

This protocol measures the effect of SU4312 on the viability and proliferation of cells, such as glioma cell lines.[3]

Materials:

-

Cell line of interest (e.g., U251, U87 glioma cells)

-

Complete cell culture medium

-

SU4312

-

DMSO

-

CCK-8 or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of SU4312 in complete culture medium. The final DMSO concentration should be consistent and low (e.g., <0.1%).

-

Remove the old medium from the wells and replace it with 100 µL of medium containing various concentrations of SU4312 or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[3]

-

Viability Measurement (CCK-8):

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Plot viability against SU4312 concentration to determine the IC₅₀.

Caption: General workflow for a cell proliferation assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells following treatment with SU4312. Apoptotic cells expose phosphatidylserine (B164497) on their outer membrane, which is detected by Annexin V.[19]

Materials:

-

Cell line of interest

-

SU4312

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with the desired concentrations of SU4312 (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each sample.

-

Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 670 x g for 5 minutes).[19]

-

Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.[19]

-

Caption: Workflow for an Annexin V/PI apoptosis assay.

Logical Framework of SU4312 Action

The mechanism of SU4312 as an anti-angiogenic agent can be visualized as a direct interruption of a critical biological process. The binding of VEGF to its receptor, VEGFR-2, is the primary trigger for angiogenesis. SU4312 acts as a molecular blockade at this crucial starting point.

Caption: Logical flow of angiogenesis and SU4312's point of intervention.

Summary of In Vitro and In Vivo Findings

-

In Vitro: SU4312 has been demonstrated to inhibit the proliferation of various cancer cell lines, including glioma cells, in a dose-dependent manner.[3] Studies have shown it can hinder glioma cell migration and invasion.[3][20] Beyond its anti-cancer effects, SU4312 has also been shown to prevent MPP+-induced neuronal apoptosis in cell culture, an effect attributed to its inhibition of nNOS rather than VEGFR-2.[1][15]

-

In Vivo: In zebrafish models, SU4312 effectively inhibits VEGF-dependent angiogenesis.[1][4] In rodent models, it has shown the ability to cross the blood-brain barrier.[1][3] This property is significant for its observed effects in animal models of neurological disorders, where it has ameliorated motor defects in a Parkinson's disease model and shown anti-tumor effects in glioma xenograft models.[3][21] Interestingly, in some contexts, its neuroprotective actions appear to be independent of its anti-angiogenic properties.[1]

Conclusion

SU4312 is a well-characterized, selective inhibitor of the VEGFR-2 tyrosine kinase. Its established mechanism of action and proven efficacy in both in vitro and in vivo models make it an indispensable tool for research in angiogenesis, oncology, and neurobiology. The detailed protocols and quantitative data provided in this guide offer a robust framework for scientists and researchers to effectively utilize SU4312 in their investigations, facilitating further exploration into the pathways it modulates and its potential therapeutic applications.

References

- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. SU 4312 | CAS 5812-07-7 | DMBI | SU4312 | Tocris Bioscience [tocris.com]

- 6. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

- 8. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. assaygenie.com [assaygenie.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent SU4312 via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SU4312 in Angiogenesis Research: A Technical Guide

An in-depth examination of the multi-targeted tyrosine kinase inhibitor, SU4312, and its application in the study and manipulation of angiogenic processes. This guide is intended for researchers, scientists, and drug development professionals.

SU4312, a synthetic small molecule, has emerged as a valuable tool in angiogenesis research due to its potent inhibitory effects on key signaling pathways that drive the formation of new blood vessels. Primarily recognized as a multi-targeted receptor tyrosine kinase inhibitor, SU4312's mechanism of action revolves around its ability to compete with ATP for the binding site on vascular endothelial growth factor receptor 2 (VEGFR-2), a pivotal mediator of angiogenesis. By blocking the autophosphorylation of VEGFR-2, SU4312 effectively halts the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][2] This guide provides a comprehensive overview of SU4312, its mechanism of action, and detailed protocols for its use in fundamental angiogenesis research.

Core Mechanism of Action: Targeting Key Angiogenic Receptors

SU4312 exhibits potent and selective inhibition of several receptor tyrosine kinases (RTKs) implicated in angiogenesis. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] The inhibitory activity of SU4312 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Inhibitory Profile of SU4312

| Target Receptor | IC50 Value (µM) | Reference(s) |

| VEGFR | 0.8 | [1][3] |

| PDGFR | 19.4 | [1][3] |

SU4312's high affinity for VEGFR-2 makes it a particularly effective anti-angiogenic agent. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that is a primary driver of angiogenesis.[4] By competitively inhibiting this interaction, SU4312 disrupts a critical pathway for new blood vessel formation.[2]

The SU4312-Inhibited VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a complex downstream signaling network that promotes various aspects of the angiogenic process. SU4312's inhibition of VEGFR-2 autophosphorylation effectively blocks these subsequent signaling events.

Key downstream signaling molecules and pathways affected by SU4312's inhibition of VEGFR-2 include:

-

Phospholipase C gamma (PLCγ): Activation of PLCγ leads to downstream signaling that influences endothelial cell migration and tube formation.[1]

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for endothelial cell survival.[2]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This cascade plays a significant role in endothelial cell proliferation and migration.[1]

Experimental Protocols for Angiogenesis Research Using SU4312

SU4312 is widely used in a variety of in vitro and in vivo assays to study angiogenesis. The following sections provide detailed methodologies for key experiments.

In Vitro Angiogenesis Assays

1. Endothelial Cell Proliferation/Viability Assay

This assay assesses the effect of SU4312 on the proliferation and viability of endothelial cells, a fundamental process in angiogenesis.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of approximately 5,000 cells per well in complete endothelial growth medium.

-

Treatment: After 24 hours, the medium is replaced with a basal medium containing varying concentrations of SU4312. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 48-72 hours.

-

Quantification: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of SU4312 that inhibits cell proliferation by 50%, can then be determined.

2. Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the impact of SU4312 on the directional migration of endothelial cells, a critical step in the formation of new blood vessels.

Methodology:

-

Chamber Preparation: A Boyden chamber apparatus with a porous membrane (typically 8 µm pores) is used. The lower chamber is filled with a chemoattractant, such as VEGF.

-

Cell Seeding: HUVECs, pre-treated with various concentrations of SU4312 or a vehicle control, are seeded in the upper chamber in a serum-free medium.

-

Incubation: The chamber is incubated for 4-6 hours to allow for cell migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated cells in the SU4312-treated groups is compared to the vehicle control to determine the percentage of inhibition.

3. Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.

Methodology:

-

Matrix Coating: A 96-well plate is coated with a basement membrane extract, such as Matrigel or BME (Basement Membrane Extract), which solidifies at 37°C.

-

Cell Seeding and Treatment: HUVECs are suspended in a basal medium containing various concentrations of SU4312 or a vehicle control. This cell suspension is then seeded onto the solidified matrix.

-

Incubation: The plate is incubated for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: The quantitative parameters from the SU4312-treated wells are compared to the vehicle control to assess the degree of inhibition. Studies have shown that SU4312 can inhibit HUVEC tube formation in a concentration-dependent manner.[5]

In Vivo Angiogenesis Assays

Tumor Xenograft Model

This in vivo model is crucial for evaluating the anti-angiogenic and anti-tumor efficacy of SU4312 in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., glioma, breast, or lung cancer cell lines) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives SU4312, typically administered via intraperitoneal injection or oral gavage, at a specific dosage and schedule (e.g., daily or on a multi-day cycle). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be further analyzed by immunohistochemistry to assess microvessel density (using markers like CD31) and cell proliferation (e.g., Ki-67 staining).

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition in the SU4312-treated group is calculated relative to the control group. For example, in a mouse xenograft model using MDA-MB-231 breast cancer cells, an intravenous administration of an SUV39H2 inhibitor at 10 mg/kg resulted in a tumor growth inhibition of 42.6%.[6] While this is a different inhibitor, it provides a reference for the type of quantitative data obtained from such studies.

Conclusion

SU4312 serves as a potent and selective inhibitor of key receptor tyrosine kinases involved in angiogenesis, most notably VEGFR-2. Its ability to disrupt the VEGF signaling cascade makes it an invaluable tool for researchers investigating the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The detailed experimental protocols provided in this guide offer a framework for utilizing SU4312 to effectively study and modulate angiogenic processes in both in vitro and in vivo settings. As research in this field continues to advance, the precise and targeted action of molecules like SU4312 will undoubtedly contribute to a deeper understanding of vascular biology and the development of novel therapies for angiogenesis-dependent diseases.

References

The Biological Activity of SU4312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU4312, also known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule inhibitor initially investigated for its anti-angiogenic properties in cancer therapy.[1][2] Subsequent research has unveiled a broader spectrum of biological activities, including unexpected neuroprotective effects and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activities of SU4312, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological Activities and Quantitative Data

SU4312 exerts its biological effects through the inhibition of multiple protein kinases and enzymes. Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[3][4][5] Beyond its anti-angiogenic targets, SU4312 has been shown to inhibit other key proteins, leading to a diverse range of cellular effects from anti-cancer to neuroprotection.

Table 1: Kinase and Enzyme Inhibition Profile of SU4312

| Target | IC50 Value (μM) | Notes |

| VEGFR | 0.8[3][4] | Potent inhibition, contributing to anti-angiogenic effects. |

| PDGFR | 19.4[3][4][5] | Selective inhibition of PDGFR tyrosine kinase. |

| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | Non-competitive inhibition, linked to neuroprotective effects.[1] |

| Monoamine Oxidase-B (MAO-B) | 0.2 | Selective inhibition, contributing to neuroprotection in models of Parkinson's disease. |

Table 2: Anti-proliferative Activity of SU4312 in Glioma Cell Lines

| Cell Line | IC50 Value (μM) |

| U251 | 22.63[2] |

| U87 | 28.56[2] |

| U373 | 45.81[2] |

| LN229 | 127.1[2] |

| GL261 | 35.29[2] |

| GBM1 (primary) | 25.17[2] |

| GBM2 (primary) | 38.92[2] |

| Normal Human Astrocytes (NHA) | 305.7[2] |

Signaling Pathways Modulated by SU4312

SU4312's biological activities are a direct consequence of its interaction with and inhibition of key signaling pathways. These pathways are crucial in both oncogenesis and neurodegenerative processes.

VEGFR/PDGFR Signaling Pathway

SU4312 was initially designed as an inhibitor of VEGFR and PDGFR, key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By competing with ATP for binding to the kinase domain of these receptors, SU4312 effectively blocks downstream signaling cascades.[1][2]

Hippo-YAP Signaling Pathway in Glioma

Recent studies have demonstrated that SU4312 can repress glioma progression by inhibiting the Hippo signaling pathway effector, Yes-associated protein (YAP).[2][6] SU4312 has been shown to down-regulate the transcription and expression of YAP, a key driver of cell proliferation and oncogenesis in many cancers, including glioma.[2]

Neuroprotective Signaling Pathways

SU4312 exhibits unexpected neuroprotective properties, particularly in models of Parkinson's disease. This effect is independent of its anti-angiogenic activity and is mediated through multiple mechanisms, including the activation of the PI3K/Akt pathway and the inhibition of monoamine oxidase-B (MAO-B).

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the anti-proliferative effects of SU4312 on glioma cells.[2]

Workflow:

Materials:

-

Glioma cell lines (e.g., U251, U87) and Normal Human Astrocytes (NHA)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

SU4312 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of SU4312 in culture medium. The final concentrations may range from 0 to 200 µM.

-

Replace the medium in each well with 100 µL of the medium containing the respective concentrations of SU4312. Include a vehicle control (DMSO) at a concentration equivalent to the highest SU4312 concentration.

-

Incubate the cells for 24 to 48 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for YAP Expression

This protocol is based on the methodology used to demonstrate SU4312's effect on YAP expression in glioma cells.[2]

Workflow:

References

- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]

- 5. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]

- 6. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

SU4312 in Neurodegenerative Disease Research: A Technical Guide

Introduction: SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a cell-permeable small molecule initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase for cancer therapy.[1] Its primary anti-cancer activity is attributed to the suppression of angiogenesis.[1] However, emerging research has unveiled unexpected neuroprotective properties of SU4312, positioning it as a valuable tool for studying and potentially treating neurodegenerative disorders, particularly Parkinson's disease.[1][2] Notably, its neuroprotective actions appear to be mediated through mechanisms distinct from its anti-angiogenic function.[1]

This guide provides an in-depth technical overview of SU4312, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols for its application in neurodegenerative disease models.

Mechanism of Action in Neurodegeneration

SU4312 exerts its neuroprotective effects through a multi-target mechanism that is largely independent of its well-known VEGFR-2 inhibition. The key pathways implicated in its neuroprotective capacity are detailed below.

1. Inhibition of Neuronal Nitric Oxide Synthase (nNOS): In models of Parkinson's disease, the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) induces a significant increase in intracellular nitric oxide (NO), a key mediator of neurotoxicity.[1] SU4312 has been shown to directly inhibit neuronal NOS (nNOS) in a non-competitive manner.[1] This action prevents the surge in NO levels, thereby protecting neurons from apoptosis.[1] This effect is specific, as SU4312 shows minimal to no effect on other NOS isoforms like inducible NOS (iNOS) and endothelial NOS (eNOS).[1]

2. Activation of the PI3-K/Akt/MEF2D Survival Pathway: A separate line of investigation demonstrates that SU4312 can foster neuronal survival by activating the PI3-K/Akt signaling cascade.[2] Activation of Akt leads to the inhibitory phosphorylation of Glycogen Synthase Kinase-3beta (GSK3β) at the Ser9 residue.[2] Since GSK3β normally suppresses the myocyte enhancer factor 2D (MEF2D)—a transcription factor crucial for neuronal survival—its inhibition by SU4312 results in enhanced MEF2D protein expression and transcriptional activity.[2] This pathway ultimately bolsters the cell's intrinsic survival mechanisms against neurotoxic insults.[2]

3. Selective Inhibition of Monoamine Oxidase-B (MAO-B): SU4312 is also a potent and selective inhibitor of MAO-B.[2] MAO-B is an enzyme involved in the degradation of dopamine (B1211576) and is known to contribute to oxidative stress in dopaminergic neurons.[2] By inhibiting MAO-B, SU4312 helps to preserve dopamine levels and reduce oxidative damage, providing another layer of neuroprotection in Parkinson's disease models.[2]

4. Other Potential Mechanisms: SU4312 has also been reported to directly inhibit the autophosphorylation of the Parkinson's disease-associated leucine-rich repeat kinase 2 (LRRK2) and to block amyloid-beta (Aβ) plaque-induced vessel formation in models of Alzheimer's disease, highlighting its potential broad applicability in neurodegenerative research.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SU4312 activity derived from various studies.

Table 1: IC50 Values of SU4312 for Various Molecular Targets

| Target | IC50 Value | Target Class | Reference |

|---|---|---|---|

| VEGFR-2 | 0.8 µM | Tyrosine Kinase | |

| PDGFR | 19.4 µM | Tyrosine Kinase | |

| Neuronal NOS (nNOS) | 19.0 µM | Enzyme | [1] |

| Monoamine Oxidase-B (MAO-B) | 0.2 µM | Enzyme |[2] |

Table 2: Effective Concentrations of SU4312 in In Vitro Neuroprotection Assays

| Cell Model | Neurotoxin | Effective SU4312 Concentration | Assay | Reference |

|---|---|---|---|---|

| SH-SY5Y Cells | 1 mM MPP+ | 3 - 10 µM | Cell Viability (MTT) | [1] |

| PC12 Cells | 1 mM MPP+ | 10 µM | Cell Viability (MTT) | [1] |

| Rat Cerebellar Granule Neurons | 35 µM MPP+ | 1 - 30 µM (Concentration-dependent) | Cell Viability (MTT, LDH) |[1] |

Table 3: In Vivo Dosing and Pharmacokinetic Profile of SU4312

| Animal Model | Administration Route | Dosage | Key Finding | Reference |

|---|---|---|---|---|

| MPTP-treated C57BL/6 Mice | Intragastric | 0.2 and 1 mg/kg | Ameliorated motor defects and restored key protein levels. | [2] |

| Sprague-Dawley Rats | Intraperitoneal (i.p.) | Not specified | Detected in brain tissue 15 min post-injection; rapidly cleared by 60 min. |[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by SU4312 and a typical experimental workflow for its evaluation.

References

- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent SU4312 via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

SU4312 in Cancer Cell Line Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SU4312 is a potent, cell-permeable small molecule inhibitor primarily targeting receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. Initially designed as an anti-cancer agent, its mechanism revolves around the competitive inhibition of ATP binding to the kinase domain of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Research has demonstrated its efficacy in suppressing endothelial cell migration and proliferation, reducing tumor vascularization, and inhibiting the growth of various cancer cell lines, notably in glioma.[3][4] This document provides a comprehensive technical overview of SU4312, including its mechanism of action, inhibitory concentrations, relevant signaling pathways, and detailed protocols for its application in cancer cell line research.

Mechanism of Action

SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, functions as a multi-targeted tyrosine kinase inhibitor.[2] Its primary mode of action is the inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] SU4312 achieves this by selectively targeting key receptor tyrosine kinases involved in angiogenic signaling.

The principal targets of SU4312 are:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1): SU4312 is a potent inhibitor of VEGFR-2.[1] It competes with ATP for binding to the receptor's kinase domain, thereby blocking VEGF-mediated receptor autophosphorylation and inactivating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][2][3][4]

-

Platelet-Derived Growth Factor Receptor (PDGFR): The compound also effectively inhibits PDGFR tyrosine kinase activity, interfering with signaling pathways that regulate cell proliferation and angiogenesis.[4][5][6]

SU4312 exists as a racemate of (Z)-SU4312 and (E)-SU4312. The (Z)-isomer, also referred to as cis-SU4312, generally shows higher potency against VEGFR-2.[1][7] At higher concentrations, SU4312 and its isomers can also inhibit other kinases such as EGFR, HER-2, and IGF-1R.[7]

Quantitative Data: Inhibitory Activity

The inhibitory potency of SU4312 is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the cell line being tested.

Table 1: IC50 Values of SU4312 Against Purified Kinases

| Target Kinase | Isomer/Mixture | IC50 (µM) | Reference(s) |

| VEGFR-2 (Flk-1/KDR) | Racemate | 0.8 | [4][5][6] |

| PDGFR | Racemate | 19.4 | [5][6][8] |

| VEGFR-2 (Flk-1) | (Z)-SU4312 | 0.8 | [7] |

| PDGFR | (Z)-SU4312 | 19.4 | |

| VEGFR-2 (Flk-1) | (E)-SU4312 | 5.2 | [7] |

| PDGFR | (E)-SU4312 | 24.2 | [7] |

| EGFR | (E)-SU4312 | 18.5 | [7] |

| HER-2 | (E)-SU4312 | 16.9 | [7] |

| IGF-1R | (E)-SU4312 | 10.0 | [7] |

| Neuronal NOS (nNOS) | Racemate | 19.0 | [9] |

| Monoamine Oxidase-B (MAO-B) | Racemate | 0.2 |

Table 2: IC50 Values of SU4312 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference(s) |

| SF-539 | Glioma | 3.75 | Inhibition of PDGFRβ | [7] |

| U251 | Glioma | ~30 | Varies with specific glioma line | [3] |

| U87 | Glioma | ~40 | Varies with specific glioma line | [3] |

| U373 | Glioma | ~25 | Varies with specific glioma line | [3] |

| LN229 | Glioma | ~127 | Varies with specific glioma line | [3] |

| GL261 | Glioma | ~23 | Varies with specific glioma line | [3] |

| GBM1 | Primary Glioma | ~35 | Varies with specific glioma line | [3] |

| GBM2 | Primary Glioma | ~50 | Varies with specific glioma line | [3] |

Table 3: Synergistic Activity with Temozolomide (TMZ) in Glioma Cells

| Cell Line | SU4312 Conc. (µM) | TMZ IC50 (µM) | Effect | Reference(s) |

| U87 | 0 | 288.9 | - | [3][10] |

| U87 | 10 or 20 | Decreased | Synergistic | [3][10] |

| U251 | 0 | 342.0 | - | [3][10] |

| U251 | 10 or 20 | Decreased | Synergistic | [3][10] |

| GBM1 | 0 | 333.6 | - | [3][10] |

| GBM1 | 10 or 20 | Decreased | Synergistic | [3][10] |

Signaling Pathways Modulated by SU4312

SU4312 primarily interferes with the signaling cascades initiated by VEGF and PDGF. More recent research has also identified its role in modulating the Hippo signaling pathway effector YAP in glioma.

VEGFR/PDGFR Signaling Pathway

The canonical pathway inhibited by SU4312 involves the binding of growth factors (VEGF/PDGF) to their respective receptors on the cell surface. This leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins and activating cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration. SU4312 blocks the initial autophosphorylation step.

Caption: SU4312 inhibits VEGFR and PDGFR autophosphorylation.

Hippo-YAP Signaling Pathway in Glioma

In glioma cells, SU4312 has been shown to down-regulate Yes-associated protein (YAP), a key effector of the Hippo pathway.[11] The inhibition of YAP leads to a decrease in the expression of its target genes, such as the chemokine CCL2, which in turn can modulate the tumor immune microenvironment and enhance the efficacy of chemotherapies like temozolomide.[3][11]

Caption: SU4312 inhibits glioma progression via the YAP-CCL2 axis.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving SU4312 in cancer cell line research.

General Experimental Workflow

A typical workflow for evaluating the efficacy of SU4312 involves a series of in vitro assays to determine its effect on cell viability, proliferation, and target engagement, potentially followed by in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ptglab.com [ptglab.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

SU4312: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4312 is a synthetic small molecule initially identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Its ability to modulate key signaling pathways involved in angiogenesis has positioned it as a valuable tool in cancer research. Subsequent studies have revealed unexpected neuroprotective properties and activities against other cellular targets, expanding its potential therapeutic applications. This document provides a comprehensive overview of the chemical and physical properties of SU4312, its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Chemical Structure and Properties